alpha-Bisabolene

Overview

Description

Alpha-Bisabolene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is found in the essential oils of various plants, including chamomile, lemon, and oregano. This compound is known for its pleasant aroma and is used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Bisabolene can be synthesized through the enzymatic conversion of farnesyl diphosphate by this compound synthase. This enzyme catalyzes the cyclization of farnesyl diphosphate to form this compound . The reaction typically requires a divalent cation cofactor, such as magnesium or manganese, to neutralize the negative charge of the diphosphate leaving group .

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis. For example, the yeast Yarrowia lipolytica has been engineered to produce high levels of this compound through compartmentalization of the biosynthetic pathway in peroxisomes. This method involves optimizing gene copy numbers, balancing precursor distribution, and improving ATP and acetyl-CoA supply . Another approach uses Escherichia coli engineered to express this compound synthase and the mevalonate pathway, resulting in efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Bisabolene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form bisabolol, a compound with significant pharmacological properties.

Reduction: Hydrogenation of this compound produces bisabolane, a potential biofuel.

Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Bisabolol

Reduction: Bisabolane

Substitution: Halogenated bisabolenes

Scientific Research Applications

Alpha-Bisabolene has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other valuable compounds.

Biology: Studied for its role in plant defense mechanisms and as a pheromone in insects.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Potential biofuel due to its high energy content and favorable combustion properties.

Mechanism of Action

Alpha-Bisabolene exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Alpha-Bisabolene is part of a group of closely related sesquiterpenes, including:

Beta-Bisabolene: Similar structure but differs in the position of double bonds.

Gamma-Bisabolene: Another isomer with different double bond positions.

Uniqueness

This compound is unique due to its widespread occurrence in nature, pleasant aroma, and diverse applications in various industries. Its ability to be synthesized through microbial engineering also makes it a promising candidate for sustainable production .

Biological Activity

Alpha-bisabolene, a monocyclic sesquiterpene, is a bioactive compound found in various essential oils, particularly from plants like Cassia fistula and Chamomilla recutita. This article explores its biological activities, including pharmacological effects, molecular mechanisms, and potential therapeutic applications.

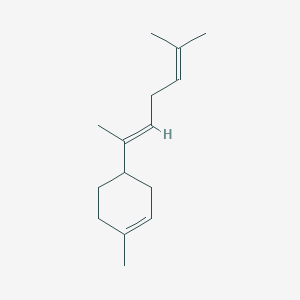

Chemical Structure and Properties

This compound (C15H24) is characterized by its unique bicyclic structure which contributes to its diverse biological activities. It is often studied for its roles as an antioxidant, anti-inflammatory, and neuroprotective agent.

Antioxidant Activity

This compound exhibits significant antioxidant properties, comparable to those of vitamin E. It acts on the pregnane X receptor (PXR), influencing the metabolism of various compounds and protecting cells from oxidative stress. Studies indicate that this compound can reduce reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). In PD models, this compound was shown to:

- Improve locomotor activity.

- Reduce oxidative damage by lowering malondialdehyde (MDA) levels.

- Restore glutathione (GSH) levels.

- Decrease neuroinflammation by reducing pro-inflammatory cytokines .

In AD models, this compound demonstrated the ability to inhibit beta-amyloid (Aβ) aggregation, protect neuronal cells from apoptosis, and enhance cell viability . These findings suggest that this compound may be beneficial in developing treatments for these conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It exhibited a mild antimicrobial effect against various microorganisms, making it a candidate for further exploration in pharmacological applications .

Study on Neuroprotection

In a study investigating the effects of this compound on neurodegeneration, researchers found that treatment significantly improved neuronal survival rates in Neuro-2a cells exposed to Aβ. The study reported:

- A significant reduction in acetylcholinesterase (AChE) activity.

- Enhanced cell viability with intact morphology post-treatment.

- Decreased levels of apoptotic markers such as Bax and cleaved caspases .

Production via Metabolic Engineering

Recent advancements in biotechnology have enabled the production of this compound through metabolic engineering. For instance, Yarrowia lipolytica has been engineered to enhance bisabolene production by overexpressing genes involved in the mevalonate pathway. This method resulted in significantly higher yields of bisabolene compared to wild-type strains .

Summary Table of Biological Activities

Properties

IUPAC Name |

1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUQBJHSRGZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051800 | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17627-44-0 | |

| Record name | α-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.